10-(4-fluorobenzyl)-N-(4-methylbenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide
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Overview
Description
10-(4-fluorobenzyl)-N-(4-methylbenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide is a complex organic compound belonging to the dibenzo[b,f][1,4]thiazepine family This compound is characterized by its unique structure, which includes a thiazepine ring fused with a dibenzothiazepine core, and functional groups such as fluorobenzyl and methylbenzyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-fluorobenzyl)-N-(4-methylbenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide involves a multi-step process. One of the key synthetic strategies includes a copper-catalyzed C–S cyclization followed by an Ugi-type three-component cascade reaction . The initial step involves the formation of the dibenzothiazepine core via copper-mediated conditions. This is followed by the Ugi–Joullié reaction, which introduces the desired functional groups to the cyclic imine intermediate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis protocols, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
10-(4-fluorobenzyl)-N-(4-methylbenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
10-(4-fluorobenzyl)-N-(4-methylbenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its role as a pharmacological agent.
Industry: It may be utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 10-(4-fluorobenzyl)-N-(4-methylbenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]thiazepine-11-carboxamides: These compounds share a similar core structure but differ in their functional groups.
Dibenzo[b,f][1,4]oxazepine derivatives: These compounds have an oxazepine ring instead of a thiazepine ring, leading to different chemical properties.
Uniqueness
10-(4-fluorobenzyl)-N-(4-methylbenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.
Properties
CAS No. |
1015868-59-3 |
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Molecular Formula |
C29H23FN2O3S |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)methyl]-N-[(4-methylphenyl)methyl]-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxamide |
InChI |
InChI=1S/C29H23FN2O3S/c1-19-6-8-20(9-7-19)17-31-28(33)22-12-15-27-25(16-22)32(18-21-10-13-23(30)14-11-21)29(34)24-4-2-3-5-26(24)36(27)35/h2-16H,17-18H2,1H3,(H,31,33) |
InChI Key |
LYFBBIOMZBBRQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)S(=O)C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |
Origin of Product |
United States |
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